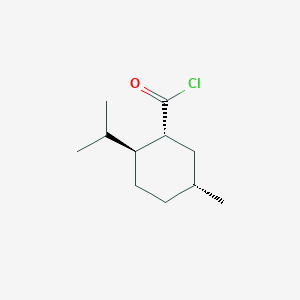
(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonyl chloride
概要
説明
デヒドロリトコール酸は、リトコール酸から誘導された胆汁酸代謝物です。 Gタンパク質共役胆汁酸活性化受容体1(GP-BAR1/TGR5)、ビタミンD受容体、およびファルネソイドX受容体を含むさまざまな受容体のアゴニストとして知られています 。この化合物は、その独特の特性と相互作用のために、さまざまな生化学的および薬理学的研究において重要です。
準備方法
デヒドロリトコール酸は、シトクロムP450酵素、特にCYP3A4アイソフォームの作用により、リトコール酸から合成されます 。合成経路にはリトコール酸の酸化が含まれ、その結果デヒドロリトコール酸が生成されます。工業生産方法は、通常、高純度と収率を確保するために高度な生化学技術を使用します。
化学反応の分析
デヒドロリトコール酸は、次のようないくつかの種類の化学反応を起こします。
酸化: リトコール酸からの合成に関与する主な反応。
還元: 特定の条件下で還元されて、さまざまな胆汁酸誘導体を生成することができます。
置換: さまざまな試薬と反応して、置換誘導体を生成します。
これらの反応に使用される一般的な試薬には、クロム酸などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。これらの反応から生成される主な生成物は、官能基が変化したさまざまな胆汁酸誘導体です。
科学研究への応用
デヒドロリトコール酸は、広範囲の科学研究への応用を持っています。
化学: 胆汁酸代謝と合成を研究するためのモデル化合物として使用されます。
生物学: 細胞シグナル伝達経路と受容体相互作用における役割について調査されています。
医学: 特に免疫応答と炎症を調節することにおける潜在的な治療効果について調査されています。
科学的研究の応用
Dehydrolithocholic acid has a wide range of scientific research applications:
Chemistry: Used as a model compound to study bile acid metabolism and synthesis.
Biology: Investigated for its role in cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic effects, particularly in modulating immune responses and inflammation.
Industry: Utilized in the production of bile acid derivatives and as a biochemical reagent in various assays
作用機序
デヒドロリトコール酸の作用機序は、いくつかの分子標的との相互作用を含みます。
GP-BAR1/TGR5: アゴニストとして作用し、胆汁酸シグナル伝達経路を調節します。
ビタミンD受容体: この受容体に結合して活性化し、カルシウム代謝と免疫応答に影響を与えます。
ファルネソイドX受容体: この受容体と相互作用して、胆汁酸の合成と代謝を調節します.
これらの相互作用は、胆汁酸分泌、免疫細胞分化、代謝調節などのさまざまな生理学的効果をもたらします。
類似化合物の比較
デヒドロリトコール酸は、次のような他の胆汁酸誘導体と比較されます。
リトコール酸: デヒドロリトコール酸が誘導される母体化合物。
ケノデオキシコール酸: 異なる受容体相互作用と生理学的効果を持つ別の胆汁酸。
ウルソデオキシコール酸: 肝疾患の治療薬として知られており、デヒドロリトコール酸とは異なる独自の特性を持っています.
デヒドロリトコール酸は、その特定の受容体アゴニスト活性と、他の胆汁酸とは異なる免疫応答の調節における役割のために独特です。
類似化合物との比較
Dehydrolithocholic acid is compared with other bile acid derivatives such as:
Lithocholic Acid: The parent compound from which dehydrolithocholic acid is derived.
Chenodeoxycholic Acid: Another bile acid with distinct receptor interactions and physiological effects.
Ursodeoxycholic Acid: Known for its therapeutic use in liver diseases and its unique properties compared to dehydrolithocholic acid.
Dehydrolithocholic acid is unique due to its specific receptor agonist activities and its role in modulating immune responses, which distinguishes it from other bile acids.
特性
IUPAC Name |
(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClO/c1-7(2)9-5-4-8(3)6-10(9)11(12)13/h7-10H,4-6H2,1-3H3/t8-,9+,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZVZSVCQGUKOJ-KXUCPTDWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)C(=O)Cl)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)C(=O)Cl)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39668-87-6 | |
| Record name | Cyclohexanecarbonyl chloride, 5-methyl-2-(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039668876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanecarbonyl chloride, 5-methyl-2-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















